molecular formula C9H11Cl2N3O B1448856 [3-(Furan-2-yl)pyrazin-2-yl]methanamine dihydrochloride CAS No. 1949816-50-5

[3-(Furan-2-yl)pyrazin-2-yl]methanamine dihydrochloride

Cat. No.: B1448856
CAS No.: 1949816-50-5
M. Wt: 248.11 g/mol
InChI Key: WWKWFYOXNQDWRP-UHFFFAOYSA-N
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Description

“[3-(Furan-2-yl)pyrazin-2-yl]methanamine dihydrochloride” is a chemical compound with the molecular formula C9H11Cl2N3O and a molecular weight of 248.11 g/mol . It is used for pharmaceutical testing .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 248.11 g/mol . Detailed physical and chemical properties such as melting point, boiling point, and density are not available in the resources I found.

Scientific Research Applications

Antiviral and Antibacterial Agents

Research into heterocyclic compounds, such as furan and pyrazine derivatives, has revealed their potential in antiviral and antibacterial applications. For example, compounds derived from furan have shown activity against the influenza A virus subtype H1N1, indicating promise as new hits for anti-H1N1 drugs due to their inhibitory capabilities. These findings suggest that modifications of furan and pyrazine scaffolds could lead to potent antiviral agents (Wang et al., 2014).

Anti-inflammatory and Antimicrobial Activity

Novel pyrazoline derivatives, incorporating the furan nucleus, have been synthesized and evaluated for their anti-inflammatory and antimicrobial efficacy. Such compounds have demonstrated significant in vivo anti-inflammatory activity as well as potent antibacterial properties. This highlights the therapeutic potential of furan-based compounds in treating inflammation and bacterial infections (Ravula et al., 2016).

Antitubercular Agents

Furan derivatives have also been identified as promising antitubercular agents. The synthesis of specific chalcones and acetyl pyrazoline derivatives comprising the furan nucleus has been shown to exhibit notable antibacterial, antifungal, and antitubercular activities, suggesting the potential for developing new treatments against tuberculosis (Bhoot et al., 2011).

Organic Light-Emitting Diodes (OLEDs)

In the field of materials science, furan and pyrazine-containing compounds have been utilized to create donor–acceptor host materials for red phosphorescent organic light-emitting diodes (OLEDs). The synthesis of novel materials integrating these heterocycles has resulted in highly efficient OLEDs, demonstrating the importance of such compounds in advancing display technology (Liu et al., 2016).

Antioxidant Agents

Furan derivatives have also been explored for their antioxidant properties. Catalytic synthesis studies have produced novel chalcone derivatives that exhibit potent antioxidant activity, further underscoring the versatility of furan-based compounds in pharmaceutical applications (Prabakaran et al., 2021).

Properties

IUPAC Name

[3-(furan-2-yl)pyrazin-2-yl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O.2ClH/c10-6-7-9(12-4-3-11-7)8-2-1-5-13-8;;/h1-5H,6,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWKWFYOXNQDWRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC=CN=C2CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3-(Furan-2-yl)pyrazin-2-yl]methanamine dihydrochloride
Reactant of Route 2
[3-(Furan-2-yl)pyrazin-2-yl]methanamine dihydrochloride
Reactant of Route 3
[3-(Furan-2-yl)pyrazin-2-yl]methanamine dihydrochloride
Reactant of Route 4
[3-(Furan-2-yl)pyrazin-2-yl]methanamine dihydrochloride
Reactant of Route 5
[3-(Furan-2-yl)pyrazin-2-yl]methanamine dihydrochloride
Reactant of Route 6
[3-(Furan-2-yl)pyrazin-2-yl]methanamine dihydrochloride

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